molecular formula C11H6Cl4O3 B14732959 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro- CAS No. 4794-20-1

4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro-

Cat. No.: B14732959
CAS No.: 4794-20-1
M. Wt: 328.0 g/mol
InChI Key: XDZZXKHCIOPHDV-UHFFFAOYSA-N
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Description

4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes multiple chlorine atoms and an epoxy group, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- typically involves a Diels-Alder reaction. This reaction is performed between cyclopentadiene and 1,4-benzoquinone, resulting in the formation of the core structure . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction under optimized conditions. This includes the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process may also involve purification steps such as recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- has several applications in scientific research:

Mechanism of Action

The mechanism by which 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- exerts its effects involves interactions with various molecular targets. The epoxy group and chlorine atoms play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple chlorine atoms and an epoxy group in 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- distinguishes it from similar compounds

Properties

CAS No.

4794-20-1

Molecular Formula

C11H6Cl4O3

Molecular Weight

328.0 g/mol

IUPAC Name

3,4,8,9-tetrachloro-11-oxatetracyclo[4.4.1.12,5.01,6]dodec-8-ene-7,10-dione

InChI

InChI=1S/C11H6Cl4O3/c12-4-2-1-3(5(4)13)11-9(17)7(15)6(14)8(16)10(2,11)18-11/h2-5H,1H2

InChI Key

XDZZXKHCIOPHDV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1C34C2(O3)C(=O)C(=C(C4=O)Cl)Cl)Cl)Cl

Origin of Product

United States

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